molecular formula C17H15NO5 B2723519 Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate CAS No. 923122-97-8

Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2723519
CAS No.: 923122-97-8
M. Wt: 313.309
InChI Key: MJWUSNAJCFVKIN-UHFFFAOYSA-N
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Description

Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-based small molecule characterized by a benzofuran core substituted with a methyl group at position 3 and a furan-2-carboxamido moiety at position 4. The ethyl ester at position 2 enhances lipophilicity, which is critical for cellular uptake and bioavailability.

The compound’s synthesis typically involves cyclization of substituted acetophenones with ethyl bromoacetate under basic conditions, followed by functionalization of the benzofuran scaffold with hydrazine or carboxamido groups . Its structural uniqueness lies in the combination of a benzofuran core with a furan carboxamide side chain, which may confer distinct biological interactions compared to simpler benzofuran derivatives.

Properties

IUPAC Name

ethyl 5-(furan-2-carbonylamino)-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-3-21-17(20)15-10(2)12-9-11(6-7-13(12)23-15)18-16(19)14-5-4-8-22-14/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWUSNAJCFVKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate Core

The initial step involves the preparation of ethyl 3-methylbenzofuran-2-carboxylate, which serves as the foundational structure. This can be achieved through cyclization reactions of appropriately substituted phenolic precursors.

Procedure:
A mixture of substituted salicylaldehyde and ethyl bromoacetate undergoes substitution reaction under alkaline conditions, followed by dehydration ring closure to form the benzofuran system. Alternatively, 2-hydroxy-3-methylbenzaldehyde can be treated with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide at 55-60°C.

Nitration and Reduction to 5-Amino Derivative

The ethyl 3-methylbenzofuran-2-carboxylate undergoes controlled nitration at the 5-position, followed by reduction to yield the key 5-amino intermediate.

Procedure:
The benzofuran ester is nitrated using a mixture of concentrated nitric acid and sulfuric acid at -5°C to 0°C. The 5-nitro derivative is subsequently reduced using hydrogen in the presence of palladium on carbon, Raney nickel, or iron powder in acidic medium.

For example, the reduction can be performed with Raney nickel or palladium charcoal to obtain high yields (>85%) of the corresponding amino derivative.

Introduction of Furan-2-carboxamido Group

The final step involves coupling of the 5-amino derivative with furan-2-carboxylic acid or its activated derivatives.

Procedure:
Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with the 5-amino derivative in the presence of a base such as triethylamine or pyridine in dichloromethane at 0-25°C.

An alternative approach uses coupling reagents such as HATU, EDC/HOBt, or PyBOP in the presence of a tertiary amine base to form the amide bond directly from the carboxylic acid.

The complete synthetic route is depicted in Table 1:

Table 1: Sequential Synthesis of this compound

Step Reagents Conditions Expected Yield (%)
1. Benzofuran formation 2-Hydroxy-3-methylbenzaldehyde, Ethyl bromoacetate, K₂CO₃ DMF, 55-60°C, 3-4h 70-85
2. Nitration HNO₃, H₂SO₄ -5 to 0°C, 2h 75-80
3. Reduction H₂, Pd/C or Raney Ni Ethanol, rt, 4h 85-95
4. Amidation Furan-2-carbonyl chloride, Et₃N DCM, 0-25°C, 3h 80-90
Overall yield 40-65

Preparation Method 2: Direct Functionalization via C-H Activation

Recent advances in C-H activation chemistry provide a more direct route to functionalized benzofurans.

Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate

Similar to Method 1, the process begins with the synthesis of ethyl 3-methylbenzofuran-2-carboxylate.

C-H Activation and Functionalization

Preparation Method 3: Tandem Oxidative Coupling and Cyclization

This method employs oxidative coupling strategies for the construction of the benzofuran core with integral functionalities.

PIDA-Mediated Oxidative Coupling

Recent reports describe the synthesis of 5-hydroxybenzofurans through PIDA-mediated oxidation and coupling cyclization of β-dicarbonyl compounds and hydroquinones.

Procedure:
The reaction employs phenyliodine(III) diacetate (PIDA) as the oxidant to facilitate the coupling between a hydroquinone derivative and a β-dicarbonyl compound, leading to the formation of the benzofuran core with a 5-hydroxy group that can be further functionalized.

Conversion to 5-(furan-2-carboxamido) Derivative

The 5-hydroxybenzofuran intermediate undergoes a sequence of transformations to incorporate the furan-2-carboxamido group.

Procedure:
The 5-hydroxy group is converted to a suitable leaving group (triflate or mesylate), which is displaced by an azide. Reduction of the azide followed by coupling with furan-2-carboxylic acid or its activated derivative yields the desired product.

Preparation Method 4: Convergent Synthesis via Functionalized Precursors

This approach involves the convergent assembly of separately functionalized fragments.

Preparation of 5-Nitrosalicylaldehyde Derivative

Procedure:
5-Nitrosalicylaldehyde undergoes substitution reaction with a suitable haloacetamide (such as 2-bromoacetamide) under alkaline conditions, followed by dehydration to form the 5-nitrobenzofuran-2-carboxamide.

Reduction and Functionalization

Procedure:
The nitro group is reduced to an amine using appropriate reducing agents. The resulting 5-aminobenzofuran-2-carboxamide is then coupled with furan-2-carboxylic acid.

Transformation to Ethyl Ester

Procedure:
The carboxamide group at the 2-position is converted to an ethyl carboxylate through a sequence involving hydrolysis to the carboxylic acid, followed by esterification with ethanol under acidic conditions.

Comparison of Preparation Methods

Each synthetic route offers distinct advantages and limitations, as summarized in Table 2:

Table 2: Comparative Analysis of Preparation Methods for this compound

Method Steps Overall Yield (%) Advantages Limitations Scalability
1. Sequential Functionalization 4 40-65 Well-established chemistry, Reliable yields Multiple steps, Potential for side reactions Good
2. C-H Activation 3 35-55 Fewer steps, Direct functionalization Requires specialized catalysts, Directing group needed Moderate
3. Oxidative Coupling 4 30-50 Innovative methodology, One-pot reactions possible Less precedent, Complex optimization Limited
4. Convergent Synthesis 5 25-45 Flexible introduction of different functionalities More steps, Lower overall yield Good

Purification and Characterization

Purification Methods

Purification of this compound typically involves:

  • Initial isolation through filtration or extraction with ethyl acetate or dichloromethane
  • Column chromatography on silica gel using gradient elution with hexane/ethyl acetate mixtures
  • Recrystallization from appropriate solvents (methanol, ethanol, or ethyl acetate/hexane mixtures)

"Conventional laboratory work-up" for similar compounds involves water addition, pH adjustment to values between 2 and 10, extraction with ethyl acetate or dichloromethane, phase separation, drying over sodium sulfate, evaporation, and purification by chromatography on silica gel and/or crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Synthesis Overview

  • Key Steps :
    • Reaction of benzofuran derivatives with furan-based reactants.
    • Amide formation followed by esterification.
    • Potential use of microwave-assisted synthesis for efficiency.

Medicinal Chemistry

The compound exhibits potential biological activities that are being explored for therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including those similar to ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate, demonstrate anticancer properties. For instance, certain analogues have shown effectiveness against human cancer cell lines through mechanisms involving the inhibition of specific signaling pathways .

Materials Science

Due to its chemical reactivity, this compound can be utilized in the development of advanced materials. Its ability to undergo further derivatization allows it to serve as a building block in creating novel compounds with tailored properties for specific applications.

The compound's structural features suggest it may possess various biological activities beyond anticancer effects. Research into benzofuran derivatives has highlighted their potential as antimicrobial agents and their role in modulating other biological processes .

Case Study 1: Anticancer Properties

A study investigated the anticancer activity of a series of benzofuran derivatives against lung cancer cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly enhanced cytotoxicity. This compound was among the compounds evaluated for its potential to inhibit cancer cell proliferation effectively .

Case Study 2: Synthesis Optimization

In another study focusing on synthetic methodologies, researchers employed microwave-assisted synthesis to improve the efficiency of producing benzofuran derivatives. The findings demonstrated that this method not only reduced reaction times but also increased yields significantly compared to traditional synthesis methods.

Mechanism of Action

The mechanism of action of ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and benzofuran rings may participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzofuran Cores

Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate (CAS 3710-50-7)
  • Structural Differences : Replaces the furan-2-carboxamido group at position 5 with a methoxy group.
  • Biological Relevance: Methoxy-substituted benzofurans are often associated with enhanced metabolic stability and antioxidant activity.
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate (CAS 3781-69-9)
  • Structural Differences : Hydroxyl group at position 4 instead of the carboxamido group at position 5.
  • Pharmacokinetics : The hydroxyl group improves water solubility but may increase susceptibility to glucuronidation, reducing bioavailability compared to the carboxamido analog .
Ethyl 5-({N-[(4-methylphenyl)carbonylamino]carbamoyl}methoxy)-2-phenylbenzo[b]furan-3-carboxylate
  • Structural Differences: Incorporates a phenoxy-linked carbamoyl group and a phenyl ring at position 2.
  • Activity : The phenyl and carbamoyl groups enhance binding to enzymes like cyclooxygenase (COX), making this analog a candidate for anti-inflammatory applications .

Analogs with Heterocyclic Modifications

Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CBR-5884, CAS 681159-27-3)
  • Structural Differences : Replaces the benzofuran core with a thiophene ring and adds a thiocyanate group at position 3.
  • Biological Activity : A potent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH; IC50 = 33 μM), disrupting serine biosynthesis in cancer cells. Unlike benzofuran derivatives, its thiophene scaffold may improve selectivity for PHGDH over other dehydrogenases .
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate (CAS 518053-38-8)
  • Structural Differences : Features a naphtho[1,2-b]furan system with a thiophene sulfonamido group at position 5.
  • Applications : The sulfonamido group enhances interactions with tyrosine kinases, making it a candidate for kinase inhibition studies .

Functional Group Comparisons

Compound Core Structure Position 5 Substituent Key Biological Activity
Target Compound Benzofuran Furan-2-carboxamido Anticancer (hypothesized)
Ethyl 5-methoxy-3-methylbenzofuran-2-carboxylate Benzofuran Methoxy Antioxidant
CBR-5884 Thiophene Furan-2-carboxamido + thiocyanate PHGDH inhibition
Ethyl 2-phenylbenzo[b]furan-3-carboxylate Benzofuran Phenoxy-carbamoyl Anti-inflammatory

Mechanistic and Pharmacological Insights

  • Anticancer Potential: The target compound’s furan carboxamido group may mimic natural ligands involved in tubulin binding or kinase inhibition, similar to pyrrole-based carboxylates (EAPCs) that disrupt microtubule dynamics .
  • Selectivity : Unlike CBR-5884, which targets PHGDH, benzofuran derivatives with carboxamido groups may exhibit broader interactions with apoptosis-related proteins (e.g., Bcl-2 family) .
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than multi-heterocyclic analogs (e.g., naphthofurans), requiring fewer steps and milder conditions .

Biological Activity

Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate is a complex organic compound belonging to the benzofuran class, characterized by its unique structure that includes a benzofuran core with furan and carboxamide substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C17_{17}H17_{17}N1_{1}O5_{5}, with a molecular weight of approximately 285.29 g/mol. Its structural complexity allows for diverse chemical reactivity, making it a subject of interest in drug development and materials science.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Amide formation : Reacting benzofuran derivatives with furan-based reactants.
  • Esterification processes : Using various reagents to introduce functional groups.
  • Advanced techniques : Microwave-assisted synthesis or continuous flow reactors can optimize reaction conditions and improve yields.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer activity. A study highlighted that benzofurans can induce apoptosis in cancer cells, as evidenced by increased activity of caspase 3/7, an apoptosis marker. The compound's mechanism may involve interaction with DNA, leading to inhibition of DNA cleavage by endonucleases, suggesting a potential role as a DNA intercalator .

Table 1: Anticancer Activity of Related Benzofurans

CompoundCell LineIC50 (µM)Mechanism
Benzofuran derivative AA5491.48Apoptosis induction
Benzofuran derivative BNCI-H230.49DNA intercalation
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, this compound may possess antimicrobial activity. Compounds with similar structures have demonstrated the ability to inhibit bacterial growth and modulate cellular signaling pathways, which could be explored further for therapeutic applications against infectious diseases.

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study examined the effect of various benzofurans on non-small cell lung carcinoma cell lines, demonstrating that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation .
  • DNA Interaction Studies : Another research effort focused on the interaction of benzofurans with plasmid DNA, revealing that these compounds could inhibit DNA cleavage by restriction enzymes, indicating potential as therapeutic agents targeting genetic material .
  • Structural Modifications : Investigations into the structural modifications of benzofurans have shown that specific substitutions can enhance biological activity, suggesting that this compound could be optimized for improved efficacy .

Q & A

Q. Basic

  • NMR/IR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ 6.5–8.0 ppm). IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, planar benzofuran cores (mean deviation <0.01 Å) and intermolecular hydrogen bonds (O–H⋯O) confirm packing stability .

Advanced
Crystallographic challenges include handling twinned data or disordered solvent molecules. Using high-resolution synchrotron data and iterative refinement in SHELXL improves accuracy. For ambiguous NMR signals, 2D techniques (e.g., HMBC) map long-range correlations, distinguishing between regioisomers .

What methodological approaches are used to evaluate the compound’s biological activity, and how can contradictory data be addressed?

Q. Advanced

  • Enzyme Assays : Measure inhibition constants (e.g., IC50) using recombinant enzymes (e.g., PHGDH in serine biosynthesis) with controls for nonspecific effects (e.g., lactate dehydrogenase activity) .
  • Cell-Based Studies : Screen cytotoxicity in cancer vs. normal cell lines (e.g., MTT assays). Contradictions may arise from varying cell permeability or metabolic dependencies; validate with siRNA knockdowns .
  • Data Reconciliation : Use orthogonal assays (e.g., SPR for binding affinity) and statistical tools (e.g., Bland-Altman plots) to resolve discrepancies between biochemical and cellular data .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced

  • Docking Studies : Model interactions with target proteins (e.g., PHGDH) using AutoDock Vina. Focus on hydrogen bonds with catalytic residues and hydrophobic packing of the benzofuran ring .
  • ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. Substituent modifications (e.g., replacing ethyl esters with methyl groups) can enhance solubility .
  • MD Simulations : Assess binding stability over 100-ns trajectories; RMSD values >2 Å suggest conformational shifts requiring scaffold rigidification .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors improve reproducibility for moisture-sensitive steps (e.g., acylation) and reduce purification needs .
  • DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., catalyst concentration, temperature) to maximize yield and minimize impurities .
  • Green Chemistry : Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance safety and sustainability .

How does the compound’s electronic structure influence its reactivity in further derivatization?

Q. Advanced

  • DFT Calculations : HOMO/LUMO analysis predicts sites for electrophilic substitution. The electron-rich benzofuran ring favors nitration at position 5, while the amide group directs reductions (e.g., LiAlH4) to the ester .
  • Steric Effects : Methyl groups at position 3 hinder access to the carbonyl, necessitating bulky catalysts (e.g., PPh3) for ester hydrolysis .

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